molecular formula C10H13N3O3 B3055853 N-(2-Methyl-1-oxo-2-propen-1-yl)histidine CAS No. 67391-96-2

N-(2-Methyl-1-oxo-2-propen-1-yl)histidine

Cat. No.: B3055853
CAS No.: 67391-96-2
M. Wt: 223.23 g/mol
InChI Key: ADESRODTHOCWKB-UHFFFAOYSA-N
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Description

N-(2-Methyl-1-oxo-2-propen-1-yl)histidine is a synthetic compound with the molecular formula C10H13N3O3. It is a derivative of histidine, an essential amino acid, and features a propenone group attached to the nitrogen atom of the histidine side chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Methyl-1-oxo-2-propen-1-yl)histidine typically involves the reaction of histidine with 2-methyl-1-oxo-2-propen-1-yl chloride under basic conditions. The reaction proceeds through nucleophilic substitution, where the nitrogen atom of the histidine side chain attacks the carbonyl carbon of the propenone group, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced purification techniques such as recrystallization and chromatography to isolate the compound from reaction mixtures .

Chemical Reactions Analysis

Types of Reactions

N-(2-Methyl-1-oxo-2-propen-1-yl)histidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

N-(2-Methyl-1-oxo-2-propen-1-yl)histidine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-Methyl-1-oxo-2-propen-1-yl)histidine involves its interaction with specific molecular targets. The propenone group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Methyl-1-oxo-2-propen-1-yl)alanine
  • N-(2-Methyl-1-oxo-2-propen-1-yl)glycine
  • N-(2-Methyl-1-oxo-2-propen-1-yl)serine

Uniqueness

N-(2-Methyl-1-oxo-2-propen-1-yl)histidine is unique due to its specific structure, which combines the properties of histidine with the reactivity of the propenone group. This makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

3-(1H-imidazol-5-yl)-2-(2-methylprop-2-enoylamino)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O3/c1-6(2)9(14)13-8(10(15)16)3-7-4-11-5-12-7/h4-5,8H,1,3H2,2H3,(H,11,12)(H,13,14)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADESRODTHOCWKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)NC(CC1=CN=CN1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70317298
Record name NSC314063
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70317298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67391-96-2
Record name NSC314063
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=314063
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC314063
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70317298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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